molecular formula C23H25N5OS B2712336 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-08-0

5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2712336
CAS No.: 851809-08-0
M. Wt: 419.55
InChI Key: VJYUKFONJUTOSH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzylpiperazine, a phenyl group, a thiazole, and a triazole. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the phenyl group might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Alpha(1)-Adrenoceptor Antagonists

Research has explored the design and synthesis of derivatives with blocking properties towards alpha(1)-adrenoceptors (AR), aiming for compounds with good affinity and selectivity. Structural optimizations led to the discovery of compounds with significant alpha(1)-AR affinity, highlighting their potential in treating conditions modulated by these receptors (Betti et al., 2002).

Antimicrobial Activities

The antimicrobial potential of triazole derivatives has been a subject of study, with some compounds showing good or moderate activities against various microorganisms. These findings underscore the role of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Bektaş et al., 2007).

Antimycobacterial Agents

Efforts to synthesize compounds with in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv have been reported. Some compounds displayed profound activity combined with low toxicity, suggesting their promise as leads in fighting tuberculosis (Patel et al., 2014).

Serotonin Receptor Ligands

Arylpiperazine derivatives have been synthesized with high affinity for the 5-HT1A serotonin receptor, offering insights into the development of drugs targeting serotonin receptors for various neurological and psychiatric conditions (Glennon et al., 1988).

Anorectic Activity

Studies have synthesized and evaluated compounds for their anorectic (appetite-suppressing) activity, exploring their potential in treating obesity and related metabolic disorders. This research highlights the complex interaction of such compounds with the central serotoninergic system, particularly the 5-HT2A receptors (Malinka & Rutkowska, 1997).

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its structure for increased potency and selectivity .

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5OS/c1-17-24-23-28(25-17)22(29)21(30-23)20(19-10-6-3-7-11-19)27-14-12-26(13-15-27)16-18-8-4-2-5-9-18/h2-11,20,29H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYUKFONJUTOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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